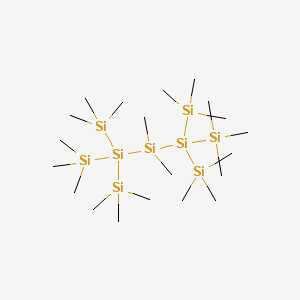
Mercury, methyl(thioacetamido)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury, methyl(thioacetamido)- is a chemical compound that contains mercury, a heavy metal known for its high toxicity and environmental persistence. This compound is part of the broader class of organomercury compounds, which are characterized by the presence of a carbon-mercury bond. Organomercury compounds have been extensively studied due to their significant impact on both human health and the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mercury, methyl(thioacetamido)- typically involves the reaction of methylmercury chloride with thioacetamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of mercury, methyl(thioacetamido)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. Safety measures are critical during production due to the toxic nature of mercury compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Mercury, methyl(thioacetamido)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced back to elemental mercury under specific conditions.
Substitution: The thioacetamido group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields mercury(II) compounds, while substitution reactions can produce a variety of organomercury derivatives .
Wissenschaftliche Forschungsanwendungen
Mercury, methyl(thioacetamido)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is employed in studies of mercury toxicity and its effects on biological systems.
Medicine: Research into the potential therapeutic uses of organomercury compounds, despite their toxicity, is ongoing.
Wirkmechanismus
The mechanism of action of mercury, methyl(thioacetamido)- involves its interaction with sulfhydryl groups in proteins and enzymes. This interaction disrupts normal cellular functions, leading to toxicity. The compound can also generate reactive oxygen species, causing oxidative stress and damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury: Another organomercury compound with similar toxicological properties.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Dimethylmercury: Known for its extreme toxicity and use in scientific research.
Uniqueness
Mercury, methyl(thioacetamido)- is unique due to its specific functional group, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable in specialized applications, particularly in scientific research .
Eigenschaften
CAS-Nummer |
77430-23-0 |
|---|---|
Molekularformel |
C3H7HgNS |
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
(ethanethioylamino)-methylmercury |
InChI |
InChI=1S/C2H5NS.CH3.Hg/c1-2(3)4;;/h1H3,(H2,3,4);1H3;/q;;+1/p-1 |
InChI-Schlüssel |
CENFPRBOLWHWRK-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=S)N[Hg]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B14449673.png)
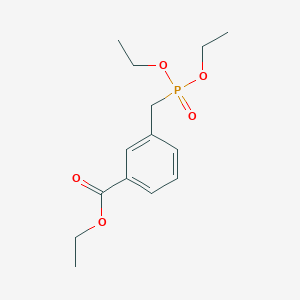

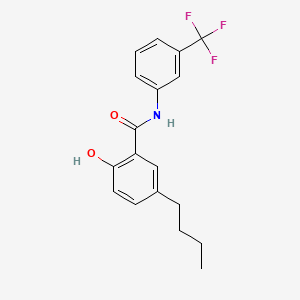
![3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzo[b][1]benzothiepin-9-ol;dihydrochloride](/img/structure/B14449690.png)
![N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14449691.png)
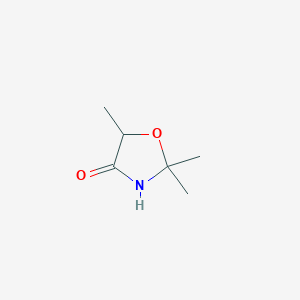

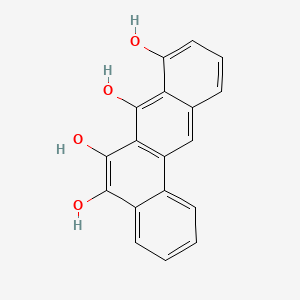
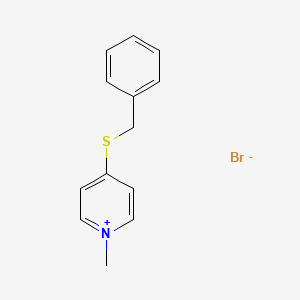

![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)
